BenchChemオンラインストアへようこそ!

4-(4-phenyl-1H-imidazol-5-yl)benzamide

Medicinal Chemistry Chemical Biology Drug Design

4-(4-Phenyl-1H-imidazol-5-yl)benzamide (C₁₆H₁₃N₃O, MW 263.29 g/mol) is a 4,5-diaryl-1H-imidazole derivative bearing a primary benzamide substituent at the para position of the 5-phenyl ring. The compound belongs to the imidazole-benzamide chemotype, a privileged scaffold in medicinal chemistry that includes clinically advanced histone deacetylase (HDAC) inhibitors such as Entinostat (MS-275) and CI-994.

Molecular Formula C16H13N3O
Molecular Weight 263.29 g/mol
Cat. No. B3981112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-phenyl-1H-imidazol-5-yl)benzamide
Molecular FormulaC16H13N3O
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC=N2)C3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C16H13N3O/c17-16(20)13-8-6-12(7-9-13)15-14(18-10-19-15)11-4-2-1-3-5-11/h1-10H,(H2,17,20)(H,18,19)
InChIKeyUXSFYTQBAOJMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenyl-1H-imidazol-5-yl)benzamide: Structural Identity, Physicochemical Profile, and Biological Target Class Context for Research Procurement


4-(4-Phenyl-1H-imidazol-5-yl)benzamide (C₁₆H₁₃N₃O, MW 263.29 g/mol) is a 4,5-diaryl-1H-imidazole derivative bearing a primary benzamide substituent at the para position of the 5-phenyl ring [1]. The compound belongs to the imidazole-benzamide chemotype, a privileged scaffold in medicinal chemistry that includes clinically advanced histone deacetylase (HDAC) inhibitors such as Entinostat (MS-275) and CI-994 [2]. Unlike N-phenylbenzamide derivatives where the imidazole is tethered via a nitrogen atom, this compound features a carbon-linked biaryl architecture that imparts distinct conformational constraints, hydrogen-bonding geometry, and electronic distribution relative to its regioisomeric counterparts [3]. The primary benzamide moiety serves as a Zn²⁺-binding group capable of engaging catalytic metal ions in metalloenzyme active sites, while the 4-phenylimidazole core provides a rigid aromatic scaffold with tunable π-stacking and lipophilic interactions [2].

Why 4-(4-Phenyl-1H-imidazol-5-yl)benzamide Cannot Be Replaced by Generic Imidazole-Benzamide Analogs: Regiochemical and Pharmacophoric Differentiation


Imidazole-benzamide derivatives encompass multiple regioisomeric series with fundamentally different connectivity between the imidazole core and the benzamide moiety. The target compound features a C-5 aryl–C-4 aryl 1H-imidazole substitution pattern in which both aromatic rings are directly carbon-linked to the imidazole, producing a planar, conjugated biaryl system with restricted rotation [1]. In contrast, the more extensively studied N-phenylbenzamide derivatives (e.g., those described by Malik et al., 2022) attach the imidazole via a nitrogen atom to a phenyl ring bearing the benzamide, resulting in altered electron delocalization, a different hydrogen-bond donor/acceptor topology, and divergent metabolic vulnerability [2]. 4-Phenylimidazole, a simpler analog, lacks the benzamide Zn²⁺-binding group entirely and consequently exhibits a distinct target profile limited to heme-coordinating enzymes such as CYP isoforms and β-glucosidase [3]. These structural differences are not cosmetic; they dictate target engagement, selectivity, and the validity of any structure-activity relationship (SAR) hypothesis. Substituting this compound with a generic imidazole-benzamide without verifying regiochemistry and pharmacophoric alignment risks invalidating experimental results.

Quantitative Evidence for 4-(4-Phenyl-1H-imidazol-5-yl)benzamide Differentiation: Regiochemistry, Binding Pharmacology, and Synthetic Utility


Regiochemical Connectivity Defines a Distinct Chemical Space Relative to N-Linked Imidazole-Benzamide Isomers

The target compound adopts a C-4 phenyl / C-5 (4-benzamide)phenyl substitution on the imidazole ring, giving a fully carbon-linked biaryl architecture. This contrasts with N-[4-(1H-imidazol-1-yl)phenyl]benzamide (isomer with identical molecular formula C₁₆H₁₃N₃O), where the imidazole N-1 is linked to the phenyl-benzamide moiety [1]. The C-linked architecture restricts rotational freedom between the imidazole and both aryl rings, producing a more planar and conformationally constrained scaffold. Computational docking studies on imidazole-benzamide HDAC inhibitors indicate that the benzamide Zn²⁺-binding group requires a precise spatial orientation to chelate the catalytic zinc ion; the C-linked geometry positions the benzamide at a different distance and angle from the imidazole core compared to N-linked isomers, directly affecting target engagement potential [2]. For studies requiring a defined 4,5-diarylimidazole topology, the N-linked isomer is not a valid substitute.

Medicinal Chemistry Chemical Biology Drug Design

Presence of a Primary Benzamide Zn²⁺-Binding Group Confers Metalloenzyme Targeting Capacity Absent in 4-Phenylimidazole

The primary benzamide moiety (-C(=O)NH₂) on the target compound functions as a bidentate Zn²⁺-chelating group, a well-established pharmacophore for class I/II HDAC inhibition [1]. By contrast, 4-phenylimidazole (C₉H₈N₂, MW 144.17) lacks any metal-chelating functionality and exerts its biological activity exclusively through heme-iron coordination in cytochrome P450 enzymes (CYP2B4 IC₅₀ reported in the low micromolar range) and via competitive inhibition of β-glucosidase (Ki = 0.8 μM) [2]. The benzamide group also adds two hydrogen-bond donors (NH₂) and one acceptor (C=O), increasing the polar surface area (PSA ≈ 71.9 Ų calculated) versus 28.7 Ų for 4-phenylimidazole, substantially altering membrane permeability and solubility profiles. For research programs targeting Zn²⁺-dependent enzymes, 4-phenylimidazole is pharmacophorically incompetent and cannot serve as a substitute.

HDAC Inhibition Metalloenzyme Zinc Chelation

4,5-Diaryl Substitution Pattern on Imidazole Provides Enhanced π-Stacking Surface Compared to Mono-Aryl or N-Substituted Analogs

The 4,5-diaryl substitution on the imidazole ring of the target compound creates an extended aromatic surface spanning three contiguous rings (imidazole + two phenyl groups), enabling face-to-face or edge-to-face π-stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets. This contrasts with N-phenylbenzamide derivatives where the imidazole and benzamide rings are separated by a flexible N-linker, disrupting the conjugated π-system [1]. 4,5-Diphenylimidazole (the closest direct comparator, C₁₅H₁₂N₂, MW 220.27) shares the diarylimidazole core but lacks the benzamide substituent, removing both the Zn²⁺-binding group and the hydrogen-bonding capacity of the primary amide . The benzamide group in the target compound extends the aromatic system and adds directional hydrogen-bonding that can stabilize specific binding poses unachievable by 4,5-diphenylimidazole.

Molecular Recognition π-Stacking Drug-Target Interaction

Imidazole-Benzamide Scaffold is Privileged for HDAC Inhibition, Yet Regiochemistry Determines Isoform Selectivity

Imidazole-benzamide hybrids have been validated as HDAC inhibitors with the benzamide group serving as the Zn²⁺-binding warhead. In the 2024 study by Nasrollahzadeh et al., compound 7d (a chalcone-like imidazole bearing a benzamide Zn²⁺-binding group) inhibited HDAC1 with an IC₅₀ of 0.56 μM, comparable to the clinical candidate Entinostat (IC₅₀ = 0.49 μM) [1]. The target compound, 4-(4-phenyl-1H-imidazol-5-yl)benzamide, bears the same benzamide warhead but presents it on a 4,5-diarylimidazole scaffold rather than a chalcone-imidazole scaffold. SAR studies on benzamide HDAC inhibitors consistently demonstrate that the spatial positioning of the benzamide relative to the surface-recognition cap group (here, the 4-phenylimidazole) dictates isoform selectivity and cellular potency [2]. While direct HDAC inhibition data for the target compound are not yet published, the scaffold's pharmacophoric alignment with known active benzamide HDAC inhibitors supports its utility as a probe or lead scaffold in epigenetic drug discovery programs [1].

HDAC Inhibition Isoform Selectivity Epigenetics

High-Impact Research and Industrial Application Scenarios for 4-(4-Phenyl-1H-imidazol-5-yl)benzamide


HDAC Inhibitor Lead Discovery: Screening 4,5-Diarylimidazole-Benzamide Scaffolds for Novel Isoform Selectivity

The compound is optimally deployed as a screening candidate in HDAC inhibitor discovery programs seeking to explore chemical space beyond classical benzamide HDAC inhibitors (Entinostat, CI-994) [1]. The 4,5-diarylimidazole cap group offers a differentiated surface-recognition element that may confer isoform selectivity distinct from known benzamides. The primary benzamide Zn²⁺-binding group is pre-installed, eliminating the need for synthetic derivatization prior to initial biochemical screening. Researchers should use recombinant HDAC1–11 isoform panels with fluorometric or HDAC-Glo™ assays to establish potency and selectivity fingerprints [1].

Chemical Probe Development Targeting Metalloenzymes Beyond HDACs

The benzamide group is a versatile Zn²⁺-binding warhead applicable to multiple metalloenzyme classes including matrix metalloproteinases (MMPs), carbonic anhydrases, and metallo-β-lactamases [2]. The target compound can serve as a starting scaffold for fragment-based or structure-guided design campaigns against non-HDAC zinc-dependent targets. The 4-phenylimidazole core provides a rigid, synthetically tractable handle for parallel derivatization at the phenyl rings to optimize target affinity and selectivity [2].

Regiochemical Reference Standard for Imidazole-Benzamide Analytical Method Development

Given the existence of multiple regioisomeric imidazole-benzamide compounds sharing the molecular formula C₁₆H₁₃N₃O, this compound serves as a critical reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving C-linked from N-linked isomers [1]. Its distinct retention time, fragmentation pattern, and ¹H/¹³C NMR chemical shifts provide unambiguous identification benchmarks for purity assessment and impurity profiling in synthetic chemistry workflows.

Synthetic Intermediate for Diversified 4,5-Diarylimidazole Libraries

The primary benzamide group is amenable to further synthetic elaboration, including dehydration to the nitrile, reduction to the benzylamine, or coupling to form secondary/tertiary amides [2]. This enables rapid generation of compound libraries exploring the SAR around the 5-phenyl substituent while maintaining the 4-phenylimidazole core constant. The commercial availability of this compound from multiple vendors at research-grade purity facilitates its use as a common synthetic intermediate in medicinal chemistry laboratories [2].

Quote Request

Request a Quote for 4-(4-phenyl-1H-imidazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.